[1-(Oxolan-3-yl)piperidin-4-yl]methanamine
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Overview
Description
[1-(Oxolan-3-yl)piperidin-4-yl]methanamine: is a compound that features a piperidine ring substituted with an oxolane group and a methanamine group. Piperidine derivatives are widely recognized for their significance in medicinal chemistry due to their presence in numerous pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of [1-(Oxolan-3-yl)piperidin-4-yl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of phenylsilane as a key reagent to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: : Industrial production methods for this compound often involve scalable processes with mild reaction conditions, avoiding high temperatures and pressures to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
Chemistry: : In chemistry, [1-(Oxolan-3-yl)piperidin-4-yl]methanamine is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals .
Biology: : In biological research, this compound is studied for its potential interactions with various biological targets, contributing to the understanding of its pharmacological properties .
Medicine: : Medically, derivatives of piperidine, including this compound, are explored for their therapeutic potential in treating various conditions, such as neurological disorders and infections .
Industry: : In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of active pharmaceutical ingredients .
Mechanism of Action
The mechanism of action of [1-(Oxolan-3-yl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, it may inhibit certain enzymes or activate receptors, thereby influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone group.
Spiropiperidines: Compounds with a spiro-connected piperidine ring.
Uniqueness: : The presence of the oxolane group in [1-(Oxolan-3-yl)piperidin-4-yl]methanamine distinguishes it from other piperidine derivatives, potentially offering unique pharmacological properties and synthetic versatility .
Properties
IUPAC Name |
[1-(oxolan-3-yl)piperidin-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-7-9-1-4-12(5-2-9)10-3-6-13-8-10/h9-10H,1-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLVLPDWDAWZJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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